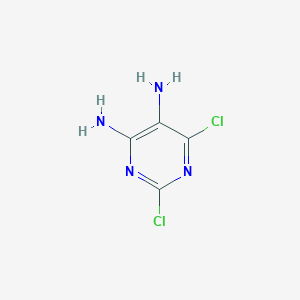

2,6-Dichloropyrimidine-4,5-diamine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,6-dicloropirimidina-4,5-diamina generalmente implica la cloración de derivados de pirimidina. Un método común incluye la reacción de pirimidina con gas cloro en presencia de un catalizador, como el cloruro de hierro(III), bajo condiciones controladas de temperatura .

Métodos de producción industrial: En entornos industriales, la producción de 2,6-dicloropirimidina-4,5-diamina a menudo se lleva a cabo en reactores a gran escala donde las condiciones de reacción se controlan meticulosamente para garantizar un alto rendimiento y pureza. El proceso implica el uso de materiales de partida de alta pureza y técnicas avanzadas de purificación para aislar el producto deseado .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 undergo nucleophilic substitution (S<sub>N</sub>Ar) with amines, alkoxides, and thiols. Reaction conditions and outcomes vary based on the nucleophile and solvent system.

Key Examples:

Mechanistic Notes :

-

Reactions with bulky amines (e.g., adamantane derivatives) require elevated temperatures and extended reaction times due to steric hindrance .

-

Quaternary ammonium salts (e.g., methyltriethylammonium chloride) enhance reactivity in phosphorus oxychloride-mediated substitutions .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions selectively replaces chlorine with hydroxyl groups.

Experimental Data:

Critical Factors :

-

pH control (pH 3–4) minimizes displacement of chloro groups by amines during hydrolysis .

-

Organic solvents (e.g., toluene, dichloroethane) stabilize intermediates and prevent decomposition .

Reduction Reactions

Catalytic hydrogenation reduces the pyrimidine ring, though competing degradation pathways are common.

Catalytic Hydrogenation Data:

Challenges :

-

Degradation products (e.g., propionaldehyde, ammonia) form due to ring-opening under acidic conditions .

-

Low yields arise from competing solvolysis and side reactions.

Condensation and Cyclization

The amino groups participate in condensation reactions to form fused heterocycles.

Case Study: Claisen-Schmidt Condensation

-

Reactants : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde + acetophenone

-

Conditions : NaOH (aq), ethanol, 60°C

-

Product : 2-Amino-4,6-dichloro-5-(3-phenylacryloyl)pyrimidine

-

Yield : 68%

Applications :

-

Forms α,β-unsaturated ketones for further functionalization.

-

Enables synthesis of bioactive pyrimidine derivatives.

Stability and Reactivity Trends

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Antiviral Applications

2,6-Dichloropyrimidine-4,5-diamine has been identified as a crucial intermediate for synthesizing antiviral nucleoside derivatives. These derivatives have shown efficacy against several viral infections, including HIV and hepatitis B virus (HBV). For instance, the compound is utilized in the preparation of 9-substituted-2-aminopurines, which are known to exhibit potent antiviral activity .

Case Study: HIV and HBV Treatments

Research indicates that certain nucleoside analogues derived from this compound have been effective in inhibiting the replication of HIV and HBV. These compounds work by mimicking natural nucleosides, thereby interfering with viral RNA synthesis.

Anticancer Properties

The compound has also garnered attention for its potential in cancer treatment. Pyrimidine derivatives, including those derived from this compound, have demonstrated activity against various cancer cell lines by inhibiting key growth factors and pathways involved in tumor proliferation.

Case Study: EGFR Inhibition

Substituted pyrimidines have been shown to block the epidermal growth factor receptor (EGFR), a critical target in lung cancer therapy. Studies have reported that these compounds can effectively inhibit mutant forms of EGFR, which are often resistant to standard treatments .

Synthesis of Pharmaceutical Intermediates

This compound serves as a versatile building block in synthesizing various pharmaceutical intermediates. Its reactivity allows for the introduction of diverse functional groups through electrophilic substitutions or coupling reactions.

Applications in Drug Development

- Antibiotics: Recent advancements have seen the use of this compound in developing new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Agents: Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a role in pain and inflammation pathways .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound derivatives is crucial for optimizing their pharmacological properties. Variations in substituents can significantly affect their biological activity and selectivity.

Key Findings

- Electron-withdrawing groups enhance the potency of certain derivatives against specific targets.

- The presence of halogens has been linked to increased lipophilicity and improved membrane permeability .

Summary Table of Applications

| Application Type | Compound Role | Key Findings |

|---|---|---|

| Antiviral | Intermediate for nucleoside analogues | Effective against HIV and HBV |

| Anticancer | EGFR inhibitors | Potent against lung cancer cell lines |

| Antibiotic Development | Building block for new antibiotics | Targeting resistant bacteria |

| Anti-inflammatory | COX inhibitors | Significant reduction in inflammation markers |

Mecanismo De Acción

El mecanismo de acción de 2,6-dicloropirimidina-4,5-diamina involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a diversos efectos biológicos, dependiendo de la enzima diana .

Compuestos similares:

2,4-dicloropirimidina: Otro derivado de pirimidina clorado con propiedades químicas similares.

2,6-dibromopirimidina: Un análogo bromado con reactividad comparable.

4,6-dicloropirimidina: Difiere en la posición de los átomos de cloro pero exhibe un comportamiento químico similar

Singularidad: 2,6-dicloropirimidina-4,5-diamina es única debido a su patrón de sustitución específico, que le confiere una reactividad distinta y la convierte en un intermedio valioso en la síntesis de diversas moléculas complejas. Su capacidad para someterse a múltiples tipos de reacciones químicas también aumenta su versatilidad en aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

2,4-dichloropyrimidine: Another chlorinated pyrimidine derivative with similar chemical properties.

2,6-dibromopyrimidine: A brominated analogue with comparable reactivity.

4,6-dichloropyrimidine: Differing in the position of chlorine atoms but exhibiting similar chemical behavior

Uniqueness: 2,6-dichloropyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions also enhances its versatility in research and industrial applications .

Actividad Biológica

2,6-Dichloropyrimidine-4,5-diamine (DCDA) is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a precursor for various biologically active molecules. This article explores the biological activity of DCDA, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

DCDA has the molecular formula CHClN and features two chlorine atoms at the 2 and 6 positions of the pyrimidine ring, with amino groups at the 4 and 5 positions. This unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of DCDA is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : DCDA has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.

- Antiviral Activity : As a precursor in the synthesis of antiviral agents, DCDA's derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.

- Anticancer Properties : Research indicates that DCDA derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCDA and its derivatives:

Case Studies

- FLT3 Inhibition Study : In a study evaluating the potential of pyrimidine derivatives for inhibiting FLT3 (Fms-like tyrosine kinase 3), DCDA was identified as a promising scaffold. The compound demonstrated significant inhibition in FLT3-driven cell lines, suggesting its utility in treating acute myeloid leukemia (AML) .

- Antiviral Research : DCDA has been investigated for its role in synthesizing antiviral compounds. A derivative showed promising results against influenza viruses, highlighting its potential in developing new antiviral therapies .

- Cancer Therapeutics : In studies involving various cancer cell lines, DCDA derivatives exhibited cytotoxic effects through apoptosis induction. These findings support further exploration into its application as an anticancer agent .

Synthesis and Derivatives

DCDA serves as a precursor for numerous derivatives with enhanced biological activity. Common synthetic routes include:

Propiedades

IUPAC Name |

2,6-dichloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVAQTIZGIIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286462 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130838-36-7 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.